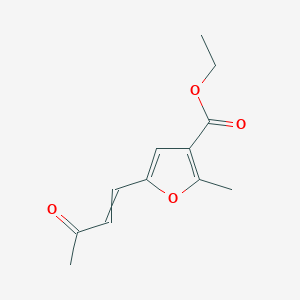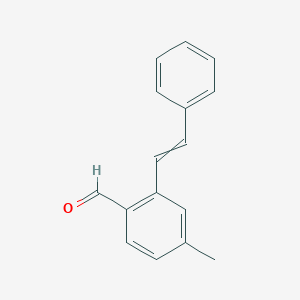![molecular formula C10H13N3O4S B1413673 1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173108-95-5](/img/structure/B1413673.png)
1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
説明
1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid (EMTPCA) is a novel molecule that has recently been studied for its potential applications in the synthesis of pharmaceuticals and other materials. EMTPCA is an organic acid that is synthesized from the reaction of ethoxymethylene-bis-thiourea and oxopyrrolidine-3-carboxylic acid. It has a molecular weight of 293.3 g/mol and a melting point of approximately 150°C.
科学的研究の応用
Synthesis and Chemical Properties
- The compound and its derivatives are involved in various synthetic processes. For instance, Yue et al. (2010) describe the synthesis of related compounds through a one-pot reaction method and their subsequent analysis, highlighting the chemical versatility of thiadiazole derivatives (Yue et al., 2010).
- Remizov et al. (2019) discuss the intramolecular cyclization of a similar compound, shedding light on the complex reactions these molecules can undergo (Remizov et al., 2019).
- Albreht et al. (2009) explore the transformations of ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate into various derivatives, illustrating the compound's reactivity and potential for generating diverse molecular structures (Albreht et al., 2009).
Biological Activities
- Looker and Wilson (1965) synthesized derivatives of thiadiazole and investigated their potential antineoplastic properties, suggesting a possible application in cancer research (Looker & Wilson, 1965).
- Tumosienė et al. (2019) synthesized novel derivatives of 5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity, demonstrating the potential of these compounds in developing antioxidants (Tumosienė et al., 2019).
Pharmaceutical Applications
- Başoğlu et al. (2013) discuss the synthesis of hybrid molecules containing 1,3,4-thiadiazole and their evaluation for antimicrobial, antilipase, and antiurease activities, highlighting the therapeutic potential of these compounds (Başoğlu et al., 2013).
- Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with thiadiazole derivatives and tested them against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Gezginci et al., 1998).
作用機序
Target of action
The compound contains a 1,3,4-thiadiazol-2-yl moiety . Compounds with this moiety have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Biochemical pathways
Compounds with a 1,3,4-thiadiazol-2-yl moiety are often involved in a wide range of biochemical processes due to their diverse biological activities .
Pharmacokinetics
The ethoxymethyl group in the compound might enhance its lipophilicity, which could potentially improve its absorption and distribution .
Result of action
Given the diverse biological activities associated with compounds containing a 1,3,4-thiadiazol-2-yl moiety, it’s possible that this compound could have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dihydropyrimidine dehydrogenase, an enzyme involved in pyrimidine catabolism . The nature of these interactions often involves enzyme inhibition or activation, which can alter the metabolic pathways and biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For instance, its interaction with dihydropyrimidine dehydrogenase can result in the inhibition of pyrimidine catabolism, thereby affecting nucleotide synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that high doses can cause liver toxicity and oxidative stress in animal models . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase, which plays a crucial role in pyrimidine catabolism . The compound’s effects on metabolic flux and metabolite levels can significantly impact cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
1-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-2-17-5-7-11-12-10(18-7)13-4-6(9(15)16)3-8(13)14/h6H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAYKSKJLNLSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)







![2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1413607.png)

![[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate](/img/structure/B1413609.png)

![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)

